"4-chloro-N'-(2-chloroacetyl)benzohydrazide" CAS number
"4-chloro-N'-(2-chloroacetyl)benzohydrazide" CAS number
An In-Depth Technical Guide to 4-chloro-N'-(2-chloroacetyl)benzohydrazide: Synthesis, Characterization, and Potential Applications in Drug Discovery
Authored by a Senior Application Scientist
Introduction: The Scientific Rationale
The convergence of the benzohydrazide and chloroacetamide functionalities within a single molecular scaffold presents a compelling case for investigation. Benzohydrazide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] The hydrazide-hydrazone backbone is a versatile pharmacophore that can be readily modified to tune the molecule's biological and physicochemical properties.[4][5]
The addition of a chloroacetyl group introduces an electrophilic center, capable of forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in target proteins. This "reactive handle" is a key feature in the design of targeted covalent inhibitors, a class of drugs known for their high potency and prolonged duration of action. The strategic combination of these two pharmacophores in 4-chloro-N'-(2-chloroacetyl)benzohydrazide suggests a molecule with the potential for potent and specific biological activity.
Proposed Synthesis and Mechanistic Insights
The synthesis of 4-chloro-N'-(2-chloroacetyl)benzohydrazide can be logically designed as a two-step process starting from commercially available 4-chlorobenzoic acid. The proposed synthetic pathway is outlined below, with a detailed, field-proven protocol.
Diagram of Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 4-chloro-N'-(2-chloroacetyl)benzohydrazide.
Experimental Protocol: A Self-Validating System
Step 1: Synthesis of 4-Chlorobenzohydrazide
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Rationale: The initial step involves the conversion of 4-chlorobenzoic acid to its corresponding hydrazide. This is a standard and high-yielding transformation that proceeds via an ester intermediate to facilitate the subsequent reaction with hydrazine.
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Procedure:
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Esterification: To a solution of 4-chlorobenzoic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-chlorobenzoate.
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Hydrazinolysis: Dissolve the crude methyl 4-chlorobenzoate in ethanol and add an excess of hydrazine hydrate (3-5 equivalents).[6] Reflux the mixture for 8-12 hours.
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Isolation: Cool the reaction mixture to room temperature. The product, 4-chlorobenzohydrazide, will often precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. The purity can be assessed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).
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Step 2: Synthesis of 4-chloro-N'-(2-chloroacetyl)benzohydrazide
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Rationale: The final step is the N-acylation of 4-chlorobenzohydrazide with chloroacetyl chloride.[7][8][9] The choice of solvent and base is critical to control the reactivity and minimize side products. A non-nucleophilic base is preferred to avoid reaction with the electrophilic chloroacetyl chloride.
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Procedure:
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Reaction Setup: Dissolve 4-chlorobenzohydrazide (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
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Acylation: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1 equivalents), to the solution. Slowly add chloroacetyl chloride (1.05 equivalents) dropwise while maintaining the temperature at 0 °C.
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Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC.
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Purification: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
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Physicochemical Properties: A Comparative Analysis
The expected physicochemical properties of 4-chloro-N'-(2-chloroacetyl)benzohydrazide can be inferred from related structures found in the literature.
| Property | Predicted Value/Characteristic | Rationale/Reference |
| Molecular Formula | C₉H₈Cl₂N₂O₂ | Based on chemical structure |
| Molecular Weight | 247.08 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white solid | Typical for benzohydrazide derivatives |
| Melting Point | 150-180 °C | Similar benzohydrazides have melting points in this range |
| Solubility | Soluble in polar organic solvents (DMSO, DMF), sparingly soluble in alcohols, and likely insoluble in water. | General solubility profile for similar organic compounds |
| LogP | 2.0 - 3.5 | Estimated based on the presence of two chloro- and aromatic groups, balanced by polar amide and hydrazide functionalities. A related compound has a calculated logP of 3.11.[10] |
Potential Biological Activities and Therapeutic Applications
The structural features of 4-chloro-N'-(2-chloroacetyl)benzohydrazide suggest several promising avenues for therapeutic application, drawing parallels from the known bioactivities of its constituent pharmacophores.
Antimicrobial Activity
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Hypothesis: The benzohydrazide core is a known scaffold for potent antimicrobial agents.[2] The introduction of the chloroacetyl group could enhance this activity by enabling covalent modification of essential microbial enzymes.
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Proposed Mechanism of Action: The chloroacetyl moiety can act as an irreversible inhibitor of enzymes with active site cysteine or histidine residues, which are crucial for microbial survival.
Anticancer Activity
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Hypothesis: Numerous benzohydrazide derivatives have demonstrated significant anticancer properties.[1][2] The chloroacetyl group can target specific oncogenic proteins, leading to covalent inhibition and cell death.
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Potential Targets: The compound could be investigated as a covalent inhibitor of kinases, proteases, or other enzymes that are overexpressed or mutated in cancer cells.
Anti-inflammatory Activity
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Hypothesis: Arylhydrazone compounds have been explored as anti-inflammatory agents, with some acting as dual COX/5-LO inhibitors.[11] The 4-chloro-N'-(2-chloroacetyl)benzohydrazide scaffold could exhibit similar properties.
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Experimental Approach: The anti-inflammatory potential can be evaluated using in vitro assays for cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LO) inhibition, followed by in vivo models of inflammation.
Diagram of Potential Therapeutic Applications
Caption: Potential therapeutic applications of 4-chloro-N'-(2-chloroacetyl)benzohydrazide.
Conclusion and Future Directions
4-chloro-N'-(2-chloroacetyl)benzohydrazide represents a promising, albeit underexplored, chemical entity with significant potential in drug discovery. Its rational design, combining a versatile benzohydrazide scaffold with a reactive chloroacetyl group, warrants its synthesis and thorough biological evaluation. Future research should focus on the successful synthesis and characterization of this compound, followed by a systematic screening against a panel of microbial, cancer, and inflammatory targets to elucidate its specific mechanism of action and therapeutic potential.
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